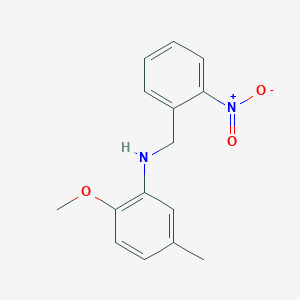![molecular formula C16H17N3O3 B5714116 N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)
N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide, commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ belongs to the class of quinone compounds and is known for its ability to generate reactive oxygen species (ROS) in biological systems.
Applications De Recherche Scientifique
Anticonvulsant Properties
N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide and its derivatives have been synthesized and evaluated for their anticonvulsant properties. In a study, certain derivatives showed efficiency in the maximal electroshock-induced seizure test in mice, indicating their potential as anticonvulsant agents (Bailleux et al., 1995).
Structural and Spectroscopic Characterization
This compound and related derivatives have been characterized structurally and spectroscopically. Studies involving techniques like NMR, IR, X-ray diffraction, and DFT calculations have provided insights into their molecular geometries and vibrational frequencies, contributing to a better understanding of their chemical properties (Arslan et al., 2015).
Non-linear Optical Properties
These compounds have been investigated for their potential in non-linear optical applications. For instance, a study on 4-[N,N-dimethylamino]-4′-nitro stilbene (DANS) revealed its efficient π-conjugated potential as a push–pull NLO chromophore. This research is significant for the development of materials with linear electro-optic effects (Vijayakumar et al., 2008).
Molecular Structures Analysis
The molecular structures of related compounds have been determined using X-ray methods. This analysis helps in understanding the molecular arrangement and can provide insights into the chemical behavior and reactivity of these compounds (Iwasaki et al., 1988).
Potential in Cancer Therapies
N-acylhydrazone derivatives related to this compound have been explored as histone deacetylase (HDAC) inhibitors, which can be significant in cancer therapy. These studies contribute to the development of new molecular therapies for cancer (Rodrigues et al., 2016).
Antibacterial Evaluation
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. This is crucial in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Ravichandiran et al., 2015).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(5-4-6-15(11)19(21)22)16(20)17-12-7-9-13(10-8-12)18(2)3/h4-10H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBANSPCSVMLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)


![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)


![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)


![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)
